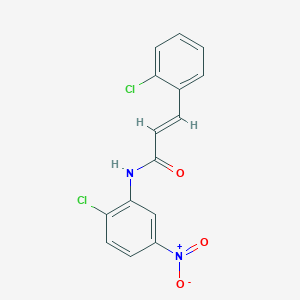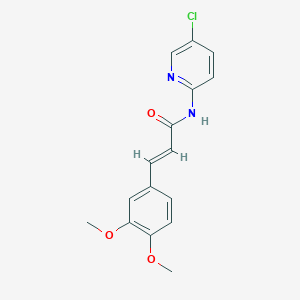![molecular formula C17H20N2O4S B5880761 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5880761.png)
3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide is a chemical compound commonly known as DEAB. It is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of aldehyde dehydrogenase (ALDH) enzymes. ALDH is an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous aldehydes. DEAB has been extensively studied for its potential use in cancer treatment due to its ability to target cancer stem cells.
作用機序
DEAB inhibits the activity of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide enzymes by binding to the active site of the enzyme. 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide enzymes play a crucial role in the metabolism of various aldehydes, including endogenous aldehydes such as acetaldehyde and exogenous aldehydes such as cyclophosphamide. Inhibition of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide activity by DEAB leads to an accumulation of toxic aldehydes, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DEAB has been shown to have a significant impact on the biochemical and physiological processes in cells. Inhibition of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide activity by DEAB leads to an accumulation of toxic aldehydes, which can induce apoptosis in cancer cells. DEAB has also been shown to inhibit the self-renewal of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
実験室実験の利点と制限
DEAB has several advantages for use in laboratory experiments. It is a small molecule inhibitor that is easy to synthesize and has a high degree of specificity for 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide enzymes. However, DEAB has some limitations, including its potential toxicity to non-cancer cells and its limited solubility in aqueous solutions.
将来の方向性
DEAB has the potential to be used in cancer treatment due to its ability to target cancer stem cells. Future research could focus on developing more potent and specific 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide inhibitors that have fewer side effects. Additionally, DEAB could be used in combination with other cancer therapies to enhance their effectiveness. Further studies could also explore the role of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide enzymes in other physiological and pathological processes.
合成法
The synthesis of DEAB involves the reaction of 3-aminobenzoic acid with diethyl sulfite to produce 3-(diethylsulfonamido)benzoic acid. This compound is then reacted with 2-hydroxybenzaldehyde to produce DEAB.
科学的研究の応用
DEAB has been used extensively in scientific research to study the role of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide enzymes in various physiological and pathological processes. It has been shown to be a potent inhibitor of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide1A1, which is overexpressed in many types of cancer. DEAB has been used to study the role of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide1A1 in cancer stem cells and has been shown to inhibit the self-renewal of these cells.
特性
IUPAC Name |
3-(diethylsulfamoyl)-N-(2-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-19(4-2)24(22,23)14-9-7-8-13(12-14)17(21)18-15-10-5-6-11-16(15)20/h5-12,20H,3-4H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKOPGBBHROFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethylsulfamoyl)-N-(2-hydroxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)

![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)



![1-{4-amino-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethyl-1-propanone](/img/structure/B5880745.png)



